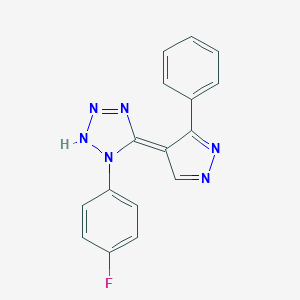
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole, commonly known as FPTT, is a tetrazole derivative that is synthesized through a multi-step process. This compound has gained interest in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mécanisme D'action
The mechanism of action of FPTT is not fully understood. However, it is known to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, molecules that play a role in inflammation and pain. FPTT has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
FPTT has been found to have anti-inflammatory, anti-tumor, antibacterial, and antifungal effects. It has also been found to have potential as a plant growth regulator and herbicide. However, the biochemical and physiological effects of FPTT are not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPTT in lab experiments is its relatively simple synthesis method. FPTT can be synthesized in a few steps using readily available starting materials. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. However, one limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects. Further research is needed to fully understand the potential applications of FPTT.
Orientations Futures
There are several future directions for the study of FPTT. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent. Another direction is to study its potential as an antibacterial and antifungal agent. In materials science, future directions include the synthesis of new MOFs using FPTT as a building block and the study of their potential applications in gas storage, separation, and catalysis. In agriculture, future directions include the study of FPTT as a plant growth regulator and herbicide. Overall, the study of FPTT has the potential to lead to new discoveries and applications in various fields.
Méthodes De Synthèse
The synthesis of FPTT involves a multi-step process that starts with the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-1-(ethoxycarbonyl)-phenylamine. This compound is then reacted with 3-phenylpyrazole-4-carbaldehyde to form 1-(4-fluorophenyl)-3-phenyl-4-(1-ethoxycarbonyl-ethylidene)-pyrazol-5-one. The final step involves the reaction of this intermediate with sodium azide to form FPTT.
Applications De Recherche Scientifique
FPTT has been studied for its potential applications in medicinal chemistry, materials science, and agriculture. In medicinal chemistry, FPTT has shown promising results as an anti-inflammatory and anti-tumor agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. FPTT has also been studied for its potential as an antibacterial and antifungal agent. In materials science, FPTT has been used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation, and catalysis. In agriculture, FPTT has been studied for its potential as a plant growth regulator and herbicide.
Propriétés
Formule moléculaire |
C16H11FN6 |
|---|---|
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C16H11FN6/c17-12-6-8-13(9-7-12)23-16(20-21-22-23)14-10-18-19-15(14)11-4-2-1-3-5-11/h1-10H,(H,20,22)/b16-14+ |
Clé InChI |
BRVXNWDUOMVRDB-JQIJEIRASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C\2=NN=C/C2=C\3/N=NNN3C4=CC=C(C=C4)F |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)





![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)



